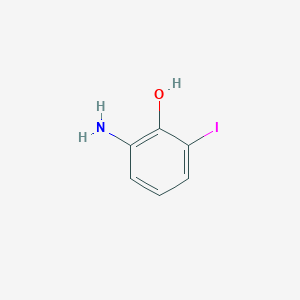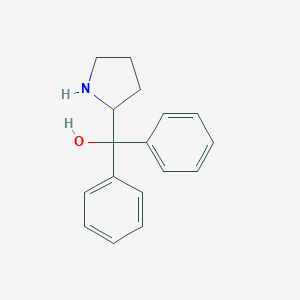![molecular formula C17H24N2O3 B226664 2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a dimethylamino group, and a hydroxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final compound is assembled through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
Iodine Monochloride: An interhalogen compound with distinct chemical properties.
Uniqueness
2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H24N2O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C17H24N2O3/c1-19(2)16(22)12-17(9-5-6-10-17)11-15(21)18-13-7-3-4-8-14(13)20/h3-4,7-8,20H,5-6,9-12H2,1-2H3,(H,18,21) |
Clé InChI |
LGZLPIQRMMLMBT-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC1(CCCC1)CC(=O)NC2=CC=CC=C2O |
SMILES canonique |
CN(C)C(=O)CC1(CCCC1)CC(=O)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone](/img/structure/B226659.png)
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)
![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)


![4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)
![4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B226728.png)
